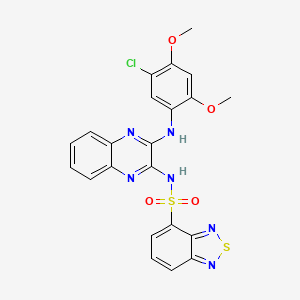
C22H17ClN6O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H17ClN6O4S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H17ClN6O4S2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route involves the use of 5-chloro-6-methoxycarbonyl uracil as a starting material, which undergoes a series of reduction and substitution reactions to form the desired compound . The reaction conditions often include the use of mild reducing agents and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of This compound is optimized to ensure cost-effectiveness and environmental safety. This involves the use of readily available raw materials, efficient reaction conditions, and scalable purification techniques. The industrial process may also incorporate green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
C22H17ClN6O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using mild reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups under suitable conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Scientific Research Applications
C22H17ClN6O4S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism by which C22H17ClN6O4S2 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
C22H17ClN6O4S: A closely related compound with similar structural features but different functional groups.
C22H17ClN6O4S3: Another similar compound with an additional sulfur atom, leading to different chemical properties.
Uniqueness
C22H17ClN6O4S2: is unique due to its specific combination of functional groups and atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H17ClN6O4S2 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-[3-(5-chloro-2,4-dimethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H17ClN6O4S2/c1-32-17-11-18(33-2)16(10-12(17)23)26-21-22(25-14-7-4-3-6-13(14)24-21)29-35(30,31)19-9-5-8-15-20(19)28-34-27-15/h3-11H,1-2H3,(H,24,26)(H,25,29) |
InChI Key |
HDLBOXMWSFOCQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















